molecular formula C13H8O6 B3432277 3,4,5,6-Tetrahydroxyxanthone CAS No. 99420-08-3

3,4,5,6-Tetrahydroxyxanthone

Cat. No.: B3432277
CAS No.: 99420-08-3
M. Wt: 260.20 g/mol
InChI Key: MUWSBAZQOGXKJK-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydroxyxanthone is a synthetic derivative of xanthone, a class of compounds known for their diverse biological activities. Xanthones are aromatic oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This compound is characterized by the presence of four hydroxyl groups at positions 3, 4, 5, and 6 on the xanthone core structure. This compound has garnered attention due to its potential therapeutic properties, particularly in the context of vascular endothelial cell protection and anti-apoptotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydroxyxanthone typically involves the hydroxylation of xanthone derivatives. One common method includes the use of xanthone-6-hydroxylases, a CYP-dependent monooxygenase, which hydroxylates 1,3,5-trihydroxyxanthone to form this compound . Another approach involves the use of aluminum chloride (AlCl3) in benzene or heating with hydroiodic acid (HI) and acetic anhydride (Ac2O) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydroxyxanthone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The xanthone core can be reduced to form dihydroxanthones.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxanthones and related reduced compounds.

    Substitution: Ethers, esters, and other substituted xanthone derivatives.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydroxyxanthone involves its interaction with molecular targets such as Bcl-2 protein. It inhibits high-glucose-induced endothelial cell apoptosis by increasing the expression of Bcl-2 protein, which plays a crucial role in cell survival . The compound also exhibits antioxidant properties, reducing oxidative stress and preventing cellular damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydroxyxanthone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities, particularly its anti-apoptotic effects on vascular endothelial cells. This sets it apart from other xanthone derivatives that may have different hydroxylation patterns and consequently different biological properties.

Properties

IUPAC Name

3,4,5,6-tetrahydroxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-7-3-1-5-9(16)6-2-4-8(15)11(18)13(6)19-12(5)10(7)17/h1-4,14-15,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWSBAZQOGXKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99420-08-3
Record name 3,4,5,6-Tetrahydroxyxanthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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